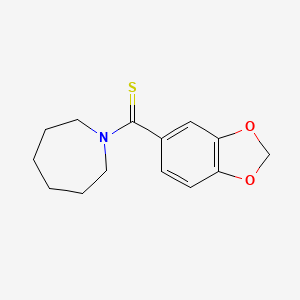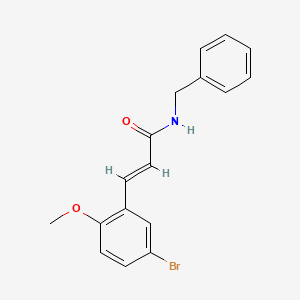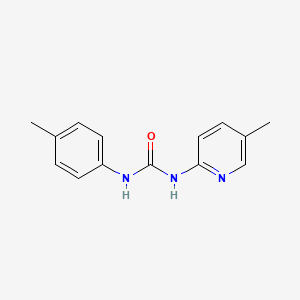![molecular formula C16H24N2O B5881830 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells and promoting apoptosis. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. The exact mechanism of action for its antidepressant and anxiolytic effects is not clear, but it is believed to involve modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, it has been found to modulate levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine in lab experiments is its high potency and selectivity for cancer cells and neurological disorders. This compound has been shown to exhibit significant anticancer activity at low concentrations, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine. One area of focus could be the development of more efficient synthesis methods to increase yields and purity. Another area of focus could be the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research could be conducted to elucidate the exact mechanism of action for its neuroprotective and antidepressant effects. Finally, more studies could be conducted to investigate the potential use of this compound in the treatment of other diseases and disorders.
Métodos De Síntesis
The synthesis of 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine involves the reaction of 2-allylphenol with 1-(4-methylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through an O-alkylation mechanism, resulting in the formation of the desired product. This synthesis method has been reported in various research papers and has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has shown promising results in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-methyl-4-[2-(2-prop-2-enylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-6-15-7-4-5-8-16(15)19-14-13-18-11-9-17(2)10-12-18/h3-5,7-8H,1,6,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJMAUFYXLEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethyl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)

![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)
